N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide
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Overview
Description
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide is a heterocyclic organic compound with the molecular formula C15H17N3O . This compound is known for its unique bicyclic structure, which includes both an azabicyclo[2.2.1]heptane and an indolizinecarboxamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. The reaction conditions usually involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and purifying the product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic applications, such as drug development for various diseases, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Indolizinecarboxamide,N-2-azabicyclo[2.2.1]hept-5-yl
- Other indolizinecarboxamide derivatives
Uniqueness
N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
588724-36-1 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)indolizine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O/c19-15(17-14-7-12-6-11(14)8-16-12)10-3-4-13-2-1-5-18(13)9-10/h1-5,9,11-12,14,16H,6-8H2,(H,17,19) |
InChI Key |
RXFTXSIWYKERJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=CC=C4C=C3 |
Origin of Product |
United States |
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